2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate is a complex organic compound that features both bromophenyl and thioxanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then esterified with 2-chloro-9H-thioxanthene-9-yl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl (2-chloro-9H-thioxanthen-9-yl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the thioxanthene moiety can intercalate with DNA or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate
- 2-(4-fluorophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate
- 2-(4-methylphenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl (2-chloro-9H-thioxanthen-9-yl)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C23H16BrClO3S |
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Molecular Weight |
487.8 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(2-chloro-9H-thioxanthen-9-yl)acetate |
InChI |
InChI=1S/C23H16BrClO3S/c24-15-7-5-14(6-8-15)20(26)13-28-23(27)12-18-17-3-1-2-4-21(17)29-22-10-9-16(25)11-19(18)22/h1-11,18H,12-13H2 |
InChI Key |
PCNNKBKALVVXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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